molecular formula C15H15NO4 B12896999 Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate CAS No. 88234-82-6

Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B12896999
CAS No.: 88234-82-6
M. Wt: 273.28 g/mol
InChI Key: URXRRFYIIUCVSQ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxy phenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine . The reaction is carried out in a solvent like DCE at elevated temperatures (around 70°C) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis (MWI) have been explored for similar compounds to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as anticancer or antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate include other benzofuran derivatives and pyrrolidine-containing compounds. Examples include:

Uniqueness

What sets Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate apart is its unique combination of the benzofuran and pyrrolidine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

88234-82-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-2-19-15(18)13-10(8-16-14(13)17)12-7-9-5-3-4-6-11(9)20-12/h3-7,10,13H,2,8H2,1H3,(H,16,17)

InChI Key

URXRRFYIIUCVSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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